2,6-Dichloroquinazoline
Overview
Description
2,6-Dichloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the quinazoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroquinazoline typically involves the chlorination of quinazoline. One common method includes the reaction of quinazoline with chlorine gas in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2nd and 6th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted quinazoline derivatives, depending on the nucleophile used.
Oxidation Reactions: Oxidized products may include quinazoline N-oxides or other functionalized quinazolines.
Reduction Reactions: Reduced products include dihydroquinazolines or tetrahydroquinazolines.
Scientific Research Applications
2,6-Dichloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving quinazoline derivatives.
Medicine: this compound and its derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. They are investigated for their anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinazoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, certain quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2,6-Dichloroquinazoline can be compared with other similar compounds, such as:
2,4-Dichloroquinazoline: Similar in structure but with chlorine atoms at the 2nd and 4th positions. It may exhibit different reactivity and biological activity.
2,6-Dichloroquinoline: A related compound with a quinoline ring instead of a quinazoline ring. It has different chemical properties and applications.
2,6-Dibromoquinazoline: Similar to this compound but with bromine atoms instead of chlorine. It may have different reactivity and biological effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2nd and 6th positions makes it a valuable intermediate for the synthesis of various quinazoline derivatives with potential therapeutic applications.
Properties
IUPAC Name |
2,6-dichloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRATUNPMHQSOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497141 | |
Record name | 2,6-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67092-18-6 | |
Record name | 2,6-Dichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67092-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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